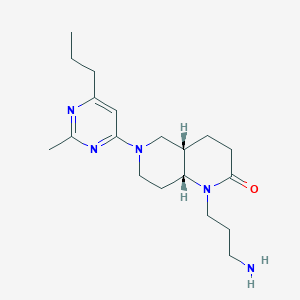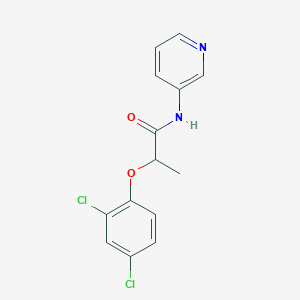![molecular formula C18H20ClFN4O B5344325 N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, also known as CFTR-Inh172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR-Inh172 has been shown to inhibit the function of CFTR, which is a chloride ion channel that is dysfunctional in CF patients.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide inhibits the function of CFTR by binding to a specific site on the channel protein. This site is located in the intracellular loop between transmembrane domains 1 and 2, and is distinct from the site of action of other CFTR modulators such as VX-770 and VX-809. This compound binding induces a conformational change in CFTR that prevents chloride ion transport through the channel. The exact mechanism of this compound binding and inhibition is still being investigated, but it is thought to involve interactions with specific amino acid residues in the CFTR protein.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CFTR function in various cell types and animal models. In human bronchial epithelial cells, this compound inhibits chloride ion transport through CFTR in a dose-dependent manner. In CF patient-derived nasal epithelial cells, this compound has been shown to rescue the function of mutant CFTR channels that are resistant to other CFTR modulators. In vivo studies in animal models of CF have also demonstrated the efficacy of this compound in inhibiting CFTR function and improving lung function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several advantages as a research tool for studying CFTR function and developing new CF therapies. It is more potent and selective than other CFTR inhibitors, and has been shown to be effective in rescuing the function of mutant CFTR channels that are resistant to other CFTR modulators. However, this compound also has some limitations. It has relatively poor solubility in aqueous solutions, which can make it difficult to use in some experimental systems. It also has some off-target effects on other ion channels, which can complicate interpretation of experimental results.
Direcciones Futuras
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several potential future directions for research and development. One area of focus is the development of new CF therapies based on this compound and other CFTR modulators. Another area of focus is the investigation of the molecular mechanisms of this compound binding and inhibition, which could lead to the development of more potent and selective CFTR inhibitors. Finally, this compound could also be used as a research tool for studying CFTR function and the pathophysiology of CF.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-(3-fluorobenzyl)piperazine to form N-(5-chloro-2-pyridinyl)-4-(3-fluorobenzyl)piperazine-2-carboxamide. This intermediate is then reacted with acetic anhydride to form this compound, which is the final product. The synthesis method has been extensively optimized and validated, and the purity and identity of the compound are confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in CF. It has been shown to inhibit the function of CFTR in a dose-dependent manner, and has been demonstrated to be more potent and selective than other CFTR inhibitors such as glibenclamide and DPC. This compound has also been shown to be effective in rescuing the function of mutant CFTR channels that are resistant to other CFTR modulators such as VX-770 and VX-809. In addition to CF, this compound has also been studied for its potential applications in other diseases such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O/c19-15-4-5-17(21-11-15)22-18(25)13-24-8-6-23(7-9-24)12-14-2-1-3-16(20)10-14/h1-5,10-11H,6-9,12-13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSCUGAEJBVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5344295.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)



![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5344343.png)
